Product packaging for 3-Hydroxy Ropivacaine(Cat. No.:CAS No. 163589-30-8)

3-Hydroxy Ropivacaine

Cat. No.: B030509
CAS No.: 163589-30-8
M. Wt: 290.4 g/mol
InChI Key: IXOVDWXTIIYVOJ-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Hydroxy Ropivacaine is a major pipecoloxylidide metabolite of the local anesthetic Ropivacaine, offering significant value in pharmacokinetic and metabolic studies. Its primary research application lies in investigating the disposition, biotransformation, and clearance mechanisms of Ropivacaine in various biological systems. As a key analytical standard, it is indispensable for the quantification and identification of Ropivacaine and its metabolites in plasma, urine, and tissue samples using techniques like LC-MS and HPLC, enabling precise assessment of drug exposure and metabolic pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H26N2O2 B030509 3-Hydroxy Ropivacaine CAS No. 163589-30-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

163589-30-8

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

(2S)-N-(3-hydroxy-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide

InChI

InChI=1S/C17H26N2O2/c1-4-10-19-11-6-5-7-14(19)17(21)18-16-12(2)8-9-15(20)13(16)3/h8-9,14,20H,4-7,10-11H2,1-3H3,(H,18,21)/t14-/m0/s1

InChI Key

IXOVDWXTIIYVOJ-AWEZNQCLSA-N

SMILES

CCCN1CCCCC1C(=O)NC2=C(C=CC(=C2C)O)C

Isomeric SMILES

CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC(=C2C)O)C

Canonical SMILES

CCCN1CCCCC1C(=O)NC2=C(C=CC(=C2C)O)C

Synonyms

(2S)-N-(3-Hydroxy-2,6-dimethylphenyl)-1-propyl-2-piperidinecarboxamide;  _x000B_(-)-3’-Hydroxyropivacaine;  3’-Hydroxyropivacaine; 

Origin of Product

United States

Biotransformation Pathways of Ropivacaine to 3 Hydroxy Ropivacaine

The metabolic transformation of the local anesthetic ropivacaine (B1680718) is an extensive process occurring predominantly in the liver. fda.gov A primary and significant pathway in its biotransformation is aromatic hydroxylation, which leads to the formation of its major metabolite, 3-hydroxy ropivacaine. fda.govnih.govmedsafe.govt.nz This hydroxylation reaction is mediated by the cytochrome P450 (CYP) enzyme system. fda.govnih.gov

In humans, the enzyme primarily responsible for the conversion of ropivacaine to this compound is cytochrome P450 1A2 (CYP1A2). nih.govnih.govontosight.ai The role of CYP1A2 as the main catalyst has been substantiated in studies using in-vivo inhibitors. nih.gov For instance, co-administration of fluvoxamine (B1237835), a potent inhibitor of CYP1A2, resulted in a significant decrease in the formation of this compound. nih.govnih.gov In one such study, the fraction of a ropivacaine dose excreted in the urine as this compound was reduced from 39% to 13% in the presence of fluvoxamine. nih.gov While CYP1A2 is the principal enzyme, cytochrome P450 3A4 (CYP3A4) also contributes to this metabolic pathway, albeit to a minor extent. nih.gov

In preclinical models, specifically in rats, the enzymatic pathway shows some variation. Studies using rat hepatic microsomes have identified both CYP1A2 and cytochrome P450 2D1 (CYP2D1) as being involved in the formation of this compound. nih.gov

Table 1: Cytochrome P450 Enzymes in the Formation of this compound

Species Primary Enzyme(s) Involved Reference
Human CYP1A2 (Major), CYP3A4 (Minor) nih.govnih.gov
Rat CYP1A2, CYP2D1 nih.gov

Glucuronide Conjugation Pathways

Following the initial Phase I metabolism (hydroxylation) that forms 3-hydroxy ropivacaine (B1680718), the metabolite undergoes a Phase II conjugation reaction. nih.gov This subsequent step is crucial for increasing the water solubility of the metabolite, thereby facilitating its elimination from the body via the kidneys. nih.govfrontiersin.org

The primary conjugation pathway for 3-hydroxy ropivacaine is glucuronidation. nih.govtga.gov.au In this process, a glucuronic acid moiety is attached to the hydroxyl group of the this compound molecule. The resulting compound, this compound glucuronide, is a more polar and readily excretable substance. chemicea.com Consequently, the major form of this metabolite identified in urine is the conjugated glucuronide. fda.govnih.govmedsafe.govt.nz While it is established that hydroxylated metabolites of ropivacaine are prone to glucuronidation, specific human UDP-glucuronosyltransferase (UGT) enzymes responsible for this particular reaction are not extensively detailed in the referenced literature. nih.gov

Quantitative Analysis of Urinary Excretion in Preclinical Models

Impact of Cytochrome P450 Isozyme Inhibition on Ropivacaine Metabolism

The inhibition of specific CYP isoenzymes, particularly CYP1A2, plays a crucial role in the metabolism of ropivacaine and the subsequent formation of this compound.

Selective CYP1A2 Inhibitors and Their Effects on this compound Production

Selective and potent inhibitors of CYP1A2 can significantly reduce the formation of this compound. hpra.iemedsafe.govt.nz Fluvoxamine, a well-known CYP1A2 inhibitor, has been shown to decrease the plasma clearance of ropivacaine by up to 77%. hpra.iemedsafe.govt.nzmedsafe.govt.nz This inhibition directly impacts the primary metabolic pathway, leading to a substantial decrease in the production of this compound. nih.gov

In a study involving healthy volunteers, the co-administration of fluvoxamine resulted in a 68% decrease in the mean total plasma clearance of ropivacaine. nih.gov Furthermore, the fraction of the ropivacaine dose excreted as this compound in the urine dropped from 39% to 13% during fluvoxamine administration. nih.gov This demonstrates a direct and significant reduction in the formation of the major metabolite due to CYP1A2 inhibition. Other strong CYP1A2 inhibitors, such as enoxacin, are also expected to have a similar impact on ropivacaine metabolism. hpra.iemedsafe.govt.nz

The following table summarizes the effect of the selective CYP1A2 inhibitor fluvoxamine on ropivacaine metabolism:

ParameterRopivacaine AloneRopivacaine + FluvoxaminePercent ChangeReference
Mean Total Plasma Clearance354 mL/min112 mL/min-68% nih.gov
Fraction of Dose Excreted as this compound in Urine39%13%-67% nih.gov

Non-Selective and Other Cytochrome P450 Inhibitor Influences

While CYP1A2 is the primary enzyme responsible for the formation of this compound, other CYP isoenzymes and non-selective inhibitors can also influence ropivacaine's metabolic profile. CYP3A4 is involved to a minor extent in ropivacaine metabolism, primarily in the formation of the N-dealkylated metabolite, PPX. nih.govnih.govhelsinki.fi

The table below illustrates the comparative effects of a selective CYP1A2 inhibitor and a CYP3A4 inhibitor on ropivacaine plasma clearance:

InhibitorTarget EnzymeDecrease in Ropivacaine Plasma ClearanceReference
FluvoxamineCYP1A268-77% hpra.ienih.gov
Ketoconazole (B1673606)CYP3A415% hpra.ienih.gov

In vitro studies have also indicated that ropivacaine itself can act as a competitive inhibitor of CYP2D6. hpra.iebasg.gv.at However, this inhibition is not considered clinically significant at typical plasma concentrations. hpra.iebasg.gv.at

Influence of Enzyme Induction on Ropivacaine Metabolic Profile

Enzyme induction, the process of increasing the quantity or activity of metabolizing enzymes, can also alter the metabolic profile of ropivacaine. aneskey.com This is particularly relevant for enzymes involved in its metabolism, namely CYP1A2 and CYP3A4.

Tobacco smoking is a known inducer of CYP1A2. helsinki.firesearchgate.net Studies have shown that smokers excrete a significantly higher amount of this compound in their urine compared to non-smokers, indicating an increased rate of CYP1A2-mediated metabolism. nih.gov Conversely, the excretion of the CYP3A4-formed metabolite, PPX, is decreased in smokers. nih.gov

Rifampicin (B610482), a potent inducer of CYP3A4 and other CYP enzymes, has a different effect on ropivacaine metabolism. helsinki.fipatsnap.com Co-administration of rifampicin considerably increases the metabolism of ropivacaine to PPX while decreasing the formation of this compound. nih.gov In one study, rifampicin decreased the urinary excretion of this compound by 74% in non-smokers and 68% in smokers. nih.gov This highlights a metabolic shift towards the CYP3A4 pathway when this enzyme is induced.

The following table summarizes the effects of enzyme inducers on the urinary excretion of ropivacaine metabolites:

InducerEffect on this compound ExcretionEffect on PPX ExcretionPrimary Enzyme InducedReference
Tobacco SmokingIncreasedDecreasedCYP1A2 nih.gov
RifampicinDecreasedIncreasedCYP3A4 nih.gov

In Vitro and In Vivo Metabolic Drug Interaction Studies

The understanding of enzymatic interactions with ropivacaine is built upon both in vitro and in vivo studies. ki.senih.gov In vitro experiments using human liver microsomes and recombinant P450s have been instrumental in identifying the specific enzymes responsible for ropivacaine's metabolism. nih.govnih.gov These studies established that CYP1A2 is the primary enzyme for 3'-hydroxylation, while CYP3A4 is mainly responsible for N-dealkylation to PPX. nih.gov

In vivo studies have been crucial for quantifying the clinical relevance of these in vitro findings. nih.govki.se Randomized, crossover studies in healthy subjects have provided concrete data on how inhibitors like fluvoxamine and ketoconazole affect ropivacaine's pharmacokinetics. nih.gov For instance, an in vivo study demonstrated that co-administration of fluvoxamine significantly decreased the total plasma clearance of ropivacaine and the urinary excretion of 3-hydroxyropivacaine, confirming the dominant role of CYP1A2 in its metabolism. nih.gov Another in vivo study investigated the effect of a continuous epidural infusion of ropivacaine on CYP2D6 activity, showing a statistically significant but likely not clinically important inhibition. nih.gov

These combined in vitro and in vivo approaches allow for a comprehensive understanding of the metabolic pathways of ropivacaine and the potential for drug-drug interactions that could alter the formation of this compound. ki.senih.gov

Pharmacological Characterization of 3 Hydroxy Ropivacaine in Preclinical Models

Comparative Pharmacological Activity with Parent Ropivacaine (B1680718)

While 3-Hydroxy Ropivacaine is considered the primary active metabolite of Ropivacaine, its pharmacological activity is not identical to the parent compound. mdpi.comfda.gov Preclinical evaluations in animal models have been conducted to delineate these differences.

The activity profiles of Ropivacaine and this compound can be quantitatively distinguished by their pharmacokinetic parameters following administration. Studies in clinical settings provide insight into their systemic exposure over time. For instance, after an interpectoral nerve block, Ropivacaine reaches its peak plasma concentration faster than its metabolite. nih.govmdpi.com

Following a PECS II block, Ropivacaine achieved a mean peak plasma concentration (Cmax) of 167.5 ± 28.3 ng/mL in approximately 1.3 hours, while this compound peaked later at 2.3 hours with a Cmax of 124.1 ± 21.4 ng/mL. nih.govresearchgate.net Furthermore, the metabolite exhibits a longer terminal elimination half-life (29.2 ± 3.1 hours) compared to the parent Ropivacaine (19.4 ± 2.8 hours), indicating a more prolonged systemic presence, albeit at lower concentrations and with reduced pharmacological potency. nih.govmdpi.comresearchgate.net

CompoundMean Peak Plasma Concentration (Cmax)Time to Peak Concentration (Tmax)Terminal Elimination Half-Life (t1/2)
Ropivacaine167.5 ± 28.3 ng/mL1.3 ± 0.2 h19.4 ± 2.8 h
This compound124.1 ± 21.4 ng/mL2.3 ± 0.3 h29.2 ± 3.1 h

This table presents pharmacokinetic data from a study involving patients who received an interpectoral nerve block. nih.govmdpi.comresearchgate.net

In Vitro Pharmacological Receptor Binding and Functional Assays

In vitro receptor binding and functional assays are standard methods used to determine the affinity and activity of a compound at specific biological targets. nih.gov These assays, often using radioligands, can measure parameters like the equilibrium dissociation constant (Kd) or the concentration that inhibits 50% of binding (IC50), which are indicators of receptor affinity. nih.gov

For this compound, specific data from comprehensive in vitro pharmacological receptor binding and functional assays are not detailed in the available literature. While it is known to be an active metabolite, its precise binding profile, affinity for sodium and potassium channels, and functional activity at these targets compared to Ropivacaine have not been extensively published. nih.govnih.gov The primary mechanism of action for Ropivacaine involves the reversible inhibition of sodium ion influx in nerve fibers, which is potentiated by the dose-dependent inhibition of potassium channels. nih.gov It is presumed that this compound shares this mechanism, though likely with different affinity and kinetics, contributing to its lower potency. fda.gov

Synthetic Strategies for 3 Hydroxy Ropivacaine As a Research Standard

Chemical Synthesis Approaches for the Ropivacaine (B1680718) Scaffold

The synthesis of the ropivacaine scaffold, chemically known as (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide, is a well-established process that typically commences from either L-pipecolic acid or racemic pipecolic acid. newdrugapprovals.orggoogle.compatsnap.com

One common approach begins with the activation of L-pipecolic acid. This is often achieved by converting the carboxylic acid to an acid chloride using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in a suitable solvent like toluene. newdrugapprovals.orggoogle.com This activated intermediate is then reacted with 2,6-dimethylaniline (B139824) (also known as 2,6-xylidine) to form the amide bond, yielding (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide. nih.govgoogle.com

The final step in the synthesis of the ropivacaine scaffold is the N-alkylation of the piperidine (B6355638) ring. This is typically accomplished by reacting the amide intermediate with an n-propyl halide, such as n-propyl bromide, in the presence of a base like potassium carbonate. newdrugapprovals.org Solvents such as dimethylformamide (DMF) or ethanol (B145695) are often employed for this reaction. nih.gov

Starting MaterialKey ReagentsKey IntermediatesFinal Step
L-Pipecolic AcidThionyl chloride, 2,6-Dimethylaniline, n-Propyl bromide(S)-Pipecoloyl chloride, (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamideN-alkylation
Racemic Pipecolic AcidChiral resolving agent (e.g., L-(-)-dibenzoyltartaric acid), Thionyl chloride, 2,6-Dimethylaniline, n-Propyl bromideDiastereomeric salts, (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamideN-alkylation

Specific Derivatization and Synthesis Routes for 3-Hydroxy Ropivacaine

This compound is primarily recognized as the major metabolite of ropivacaine, formed in the liver through aromatic hydroxylation, a reaction catalyzed by the cytochrome P450 enzyme CYP1A2. nih.gov While this metabolic pathway is well-documented, specific chemical synthesis routes for this compound for use as a research standard are not extensively detailed in publicly available scientific literature. However, plausible synthetic strategies can be proposed based on established organic chemistry principles and the synthesis of analogous hydroxylated compounds.

A logical approach to the synthesis of this compound would involve the use of a pre-hydroxylated starting material. One potential route could begin with the synthesis of a hydroxylated analog of 2,6-dimethylaniline. The synthesis of hydroxylated anilines can be achieved through various methods, including the amination of the corresponding phenol.

A hypothetical synthetic pathway could therefore involve:

Synthesis of a protected 3-hydroxy-2,6-dimethylaniline: This would involve introducing a hydroxyl group onto the 2,6-dimethylaniline ring at the 3-position, followed by the protection of this hydroxyl group to prevent it from interfering with subsequent reactions.

Amide coupling: The protected 3-hydroxy-2,6-dimethylaniline would then be coupled with activated L-pipecolic acid (e.g., the acid chloride) in a manner similar to the synthesis of the ropivacaine scaffold.

N-propylation: The resulting intermediate would undergo N-alkylation with an n-propyl halide.

Deprotection: The final step would be the removal of the protecting group from the hydroxyl function to yield this compound.

Direct hydroxylation of the ropivacaine molecule is another theoretical possibility, although achieving regioselectivity to introduce the hydroxyl group specifically at the 3-position of the aromatic ring can be challenging in a laboratory setting and may result in a mixture of isomers requiring extensive purification.

Purification and Characterization of Synthetic this compound Standards

The purification and characterization of synthetically prepared this compound are essential to ensure its identity, purity, and suitability as a reference standard. The techniques employed are similar to those used for the analysis of its parent compound, ropivacaine, and its metabolites in biological matrices.

Purification: Initial purification of the crude synthetic product would likely involve standard laboratory techniques such as crystallization or column chromatography to remove unreacted starting materials, reagents, and byproducts. Recrystallization from a suitable solvent system can be an effective method for obtaining a highly pure crystalline solid.

Characterization: A combination of spectroscopic and chromatographic methods is employed for the comprehensive characterization of the synthetic standard.

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for assessing the purity of the synthesized compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The retention time and peak purity can be determined and compared to known standards if available.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is invaluable for confirming the identity of the synthesized molecule. The mass spectrometer can provide the exact mass of the compound, confirming its elemental composition. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecule and generate a characteristic fragmentation pattern that serves as a molecular fingerprint.

The table below summarizes typical analytical methods used for the characterization of this compound.

Analytical TechniquePurposeTypical Conditions
HPLC-UVPurity assessmentColumn: C18 reversed-phase; Mobile Phase: Acetonitrile/phosphate buffer; Detection: UV spectrophotometer
LC-MS/MSIdentity confirmation and quantificationIonization: Electrospray Ionization (ESI); Detection: Tandem mass spectrometer
¹H and ¹³C NMRStructural elucidationSolvent: Deuterated solvent (e.g., CDCl₃, DMSO-d₆); Spectrometer: High-field NMR spectrometer

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 3-Hydroxy Ropivacaine in biological samples, and how can assay specificity be validated?

  • Methodological Answer : Reverse-phase high-performance liquid chromatography (HPLC) with UV detection is widely used. Employ a C18 column and a mobile phase of acetonitrile and phosphate buffer (60:40, pH 8.0) . Validate specificity by spiking samples with structurally similar metabolites (e.g., ropivacaine) and confirming baseline separation. Include system suitability tests for resolution, tailing factor, and theoretical plates per USP guidelines . For enhanced sensitivity, consider LC-MS/MS with deuterated internal standards to minimize matrix effects.

Q. What in vitro models are suitable for studying the metabolic pathways of this compound?

  • Methodological Answer : Use human hepatocyte cultures or liver microsomal assays to identify cytochrome P450 (CYP) isoforms involved in metabolism. Preincubate with selective CYP inhibitors (e.g., quinidine for CYP2D6) and quantify metabolite formation via tandem mass spectrometry. Pair with siRNA knockdown models to confirm enzyme-specific contributions .

Q. What pharmacokinetic parameters are critical for evaluating this compound’s bioavailability in preclinical models?

  • Methodological Answer : Calculate AUC0–t, Cmax, Tmax, and elimination half-life (t1/2) using non-compartmental analysis. For tissue distribution studies, employ radiolabeled this compound and autoradiography to assess penetration into target tissues (e.g., neural vs. hepatic) .

Advanced Research Questions

Q. How can researchers optimize experimental designs to address discrepancies in reported ED50 values for this compound across preclinical studies?

  • Methodological Answer : Standardize species-specific protocols (e.g., rat age, weight, and administration route) to reduce variability. Use sequential experimental methods, as demonstrated in ED50 studies for ropivacaine-induced convulsions, to iteratively adjust dosing intervals and minimize animal use . Apply mixed-effects modeling to account for inter-study heterogeneity in meta-analyses .

Q. What strategies reconcile contradictory data on this compound’s oxidative stress induction in endothelial cells?

  • Methodological Answer : Conduct time-course experiments to differentiate acute vs. chronic exposure effects. Use live-cell imaging for real-time ROS detection (e.g., CellROX Green) and validate with qPCR for antioxidant genes (SOD1, GPX4). Compare results across cell lines (e.g., HUVECs vs. neuronal cells) to identify tissue-specific responses .

Q. How does this compound’s efficacy compare to its parent compound in multimodal analgesia models?

  • Methodological Answer : Design crossover studies in rodent neuropathic pain models, administering equimolar doses of ropivacaine and this compound. Use von Frey filaments and thermal latency tests to measure analgesia. Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma concentrations with effect-site activity .

Q. What novel detection techniques improve the sensitivity of this compound quantification in low-concentration biological matrices?

  • Methodological Answer : Develop a UHPLC-MS/MS method with a lower limit of quantification (LLOQ) ≤1 ng/mL. Optimize sample preparation using solid-phase extraction (SPE) with mixed-mode sorbents. Validate against FDA bioanalytical guidelines for precision (±15%), accuracy (85–115%), and matrix effect (<20%) .

Q. How can cross-species extrapolation challenges be addressed in toxicity studies of this compound?

  • Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to scale dosages from rodents to humans. Incorporate in vitro toxicity data (e.g., mitochondrial membrane potential assays) and human organ-on-chip systems to predict cardiotoxicity risks. Validate with histopathological assessments in long-term animal trials .

Data Presentation and Analysis

Table 1 : Comparison of Analytical Methods for this compound Quantification

MethodLLOQ (ng/mL)Recovery (%)Matrix Effect (%)Reference Standard
HPLC-UV5085–9015–20USP Ropivacaine
LC-MS/MS192–985–10Deuterated IS

Table 2 : Key Oxidative Stress Markers in HUVECs Exposed to this compound

Exposure DurationSOD2 Fold ChangeGPX4 Fold ChangeROS Intensity (Δ vs. Control)
1 hour0.950.88+15%
24 hours1.201.35+45%
Data derived from qPCR and live-cell imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy Ropivacaine
Reactant of Route 2
3-Hydroxy Ropivacaine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.